molecular formula C11H17N3O B1382734 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea CAS No. 1506445-81-3

1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea

Cat. No. B1382734
CAS RN: 1506445-81-3
M. Wt: 207.27 g/mol
InChI Key: DBCWUUBXEABVRB-UHFFFAOYSA-N
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Description

1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea is a chemical compound with the CAS Number: 1506445-81-3 . It has a molecular weight of 207.28 . The IUPAC name for this compound is N’-[2-(4-aminophenyl)ethyl]-N,N-dimethylurea .


Molecular Structure Analysis

The InChI code for 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea is 1S/C11H17N3O/c1-14(2)11(15)13-8-7-9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure.

It is stored at room temperature .

Scientific Research Applications

Directed Lithiation

Directed lithiation of similar urea compounds, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, has been explored. This process involves lithiation on the nitrogen and ortho to the directing metalating group, yielding high yields of substituted products. Such studies can provide insights into the manipulation and functionalization of compounds like 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea for various applications (Smith et al., 2013).

Rearrangements in Related Compounds

Research on the rearrangements of compounds like 4-(2-Aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester, which share structural similarities with 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea, has been conducted. Such studies reveal complex reaction pathways and product formation under varying conditions, which could be relevant for understanding the behavior of 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea in similar contexts (Kim, 1986).

Synthesis of Complex Compounds

The synthesis of complex compounds, such as 3,3-Bis[1,1-Bis(4-Disubstituted Aminophenyl)Ethylen-2-yl]-4,5,6,7-Tetrachlorophthalides, demonstrates the potential for creating intricate molecules utilizing components structurally related to 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea. This kind of research illustrates the compound's utility in constructing larger, more complex molecular architectures (Qing, 1998).

Polymorphism Studies

Investigations into polymorphism, as seen in studies of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, are crucial for understanding the physical and chemical properties of pharmaceutical compounds. This research can provide valuable insights into the structural and physicochemical properties of related compounds like 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea (Vogt et al., 2013).

Safety and Hazards

The compound carries the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation.

Future Directions

While specific future directions for 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea are not available, research into related compounds such as Anileridine is ongoing, particularly in the area of pain management .

properties

IUPAC Name

3-[2-(4-aminophenyl)ethyl]-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14(2)11(15)13-8-7-9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCWUUBXEABVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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